molecular formula C18H14O4 B14740127 2,5-Diphenoxybenzene-1,4-diol CAS No. 5064-55-1

2,5-Diphenoxybenzene-1,4-diol

Cat. No.: B14740127
CAS No.: 5064-55-1
M. Wt: 294.3 g/mol
InChI Key: IPVIFASFMHMQRP-UHFFFAOYSA-N
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Description

2,5-Diphenoxybenzene-1,4-diol is an organic compound characterized by the presence of two phenoxy groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenoxybenzene-1,4-diol typically involves the reaction of 2,5-dihydroxybenzene-1,4-diol with phenol derivatives under specific conditions. One common method is the oxidative coupling of 1,4-diphenoxybenzene using an oxidant such as FeCl3 in nitrobenzene . The reaction is carried out at elevated temperatures, typically around 40°C, and requires vigorous stirring under a nitrogen atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of oxidative coupling and the use of efficient catalysts like FeCl3 suggest that scaling up the laboratory synthesis could be feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenoxybenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

2,5-Diphenoxybenzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diphenoxybenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and stability. The phenoxy groups can engage in π-π interactions and other non-covalent interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenoxybenzene-1,4-diol is unique due to its dual phenoxy and hydroxyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in the synthesis of advanced materials highlight its significance in scientific research and industrial applications.

Properties

CAS No.

5064-55-1

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

2,5-diphenoxybenzene-1,4-diol

InChI

InChI=1S/C18H14O4/c19-15-12-18(22-14-9-5-2-6-10-14)16(20)11-17(15)21-13-7-3-1-4-8-13/h1-12,19-20H

InChI Key

IPVIFASFMHMQRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2O)OC3=CC=CC=C3)O

Origin of Product

United States

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